Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate
CAS No.: 105213-31-8
Cat. No.: VC21306472
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 105213-31-8 |
---|---|
Molecular Formula | C12H12O4 |
Molecular Weight | 220.22 g/mol |
IUPAC Name | methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate |
Standard InChI | InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+ |
Standard InChI Key | PYDDGUYDXOJSJA-VMPITWQZSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C(=O)OC |
SMILES | COC1=CC=C(C=C1)C=CC(=O)C(=O)OC |
Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C(=O)OC |
Introduction
Structural Characteristics and Identification
Molecular Structure and Configuration
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate consists of a 4-methoxyphenyl group connected to a butenoate backbone through a carbon-carbon double bond, with the double bond primarily existing in the E-configuration. The compound features a ketone group at the 2-position and a methyl ester group, creating a multifunctional organic molecule. The presence of both the methoxy substituent on the phenyl ring and the ester functionality contributes to its specific chemical behavior and reactivity patterns .
The compound contains several key functional groups:
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A methoxyphenyl group (aromatic ring with methoxy substituent)
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A conjugated double bond system (C=C-C=O)
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A ketone group (C=O)
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A methyl ester group (COOCH₃)
Chemical Identifiers and Nomenclature
The compound is recognized through various identification systems and nomenclature standards in the chemical database ecosystem. The following table summarizes the key identifiers associated with methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate:
Identifier Type | Value |
---|---|
CAS Number | 105213-31-8 |
Molecular Formula | C₁₂H₁₂O₄ |
IUPAC Name | methyl (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoate |
InChI | InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3/b8-5+ |
InChIKey | PYDDGUYDXOJSJA-VMPITWQZSA-N |
SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C(=O)OC |
Several synonyms exist for this compound, including:
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methyl 4-(4-methoxyphenyl)-2-oxo-3-butenoate
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3-Butenoic acid, 4-(4-methoxyphenyl)-2-oxo-, methyl ester, (3E)-
Physical and Chemical Properties
Basic Physical and Chemical Properties
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate possesses specific physicochemical properties that determine its behavior in various chemical environments. Understanding these properties is crucial for predicting its reactivity and potential applications in organic synthesis and other chemical processes.
Property | Value |
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Molecular Weight | 220.22 g/mol |
Polar Surface Area (PSA) | 52.60000 |
LogP | 1.45050 |
Physical State | Not specified in available data |
Color | Not specified in available data |
The LogP value of 1.45050 suggests moderate lipophilicity, indicating the compound has a reasonable balance between hydrophilic and lipophilic properties. This characteristic can affect its solubility in various solvents and potential for membrane permeability in biological systems .
Structural Features Affecting Reactivity
The presence of an α,β-unsaturated carbonyl system (C=C-C=O) makes methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate susceptible to nucleophilic addition reactions, particularly Michael additions. The conjugated double bond system creates an electron-deficient center that can react with various nucleophiles. Additionally, the methoxy group on the phenyl ring serves as an electron-donating group, potentially affecting the electronic distribution within the molecule and influencing its reactivity patterns .
The ester functionality provides another reactive site, allowing for potential hydrolysis, transesterification, or reduction reactions. This multifunctionality makes the compound versatile in organic synthesis applications. The E-configuration of the double bond, as indicated in its IUPAC name, suggests a specific stereochemistry that may influence its reactivity and potential applications .
Applications as an Organic Building Block
Role in Chemical Synthesis
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate belongs to the class of organic building blocks, which are fundamental components used in the synthesis of more complex organic molecules. As indicated by its categorization in chemical supplier databases, this compound serves as a valuable intermediate in various synthetic pathways. The presence of multiple functional groups within its structure provides several potential reaction sites that can be selectively modified to create more complex molecular architectures .
The compound's reactivity profile, characterized by the α,β-unsaturated carbonyl system, makes it particularly useful in reactions such as:
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Michael additions with various nucleophiles
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Aldol condensations
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Reduction of carbonyl or ester functionalities
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Modifications of the methoxy group on the phenyl ring
Comparison with Structurally Related Compounds
Structural Analogs and Their Properties
Several structurally related compounds share similar backbone structures with methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate but differ in specific functional groups. Understanding these structural relationships can provide insights into structure-activity relationships and potential applications.
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate | C₁₂H₁₂O₄ | 220.22 g/mol | Reference compound |
(E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate | C₁₂H₁₂O₃S | 236.29 g/mol | Thioester instead of ester |
Methyl 4-(4-methylphenyl)-2-oxobut-3-enoate | C₁₂H₁₂O₃ | 204.22 g/mol | Methyl group instead of methoxy on phenyl ring |
The thioester analog, (E)-S-Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enethioate, contains a sulfur atom in place of the oxygen in the ester linkage. This subtle change affects the compound's reactivity, particularly in nucleophilic substitution reactions, as thioesters generally show different reactivity profiles compared to oxygen-based esters.
The methyl-substituted analog, methyl 4-(4-methylphenyl)-2-oxobut-3-enoate, features a methyl group rather than a methoxy group on the phenyl ring. This modification reduces the electron-donating capacity compared to the methoxy group, potentially affecting the electronic distribution and reactivity of the conjugated system .
Structure-Function Relationships
The structural features of methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate directly influence its chemical behavior and potential applications. The methoxy group on the phenyl ring serves as an electron-donating substituent, affecting the electron density distribution throughout the conjugated system. This electronic effect can influence the compound's reactivity in various chemical transformations, particularly those involving the unsaturated ketone portion of the molecule.
The E-configuration of the double bond, as specified in the compound's IUPAC name, determines the spatial arrangement of atoms around the double bond. This stereochemistry can affect molecular recognition processes and reactivity patterns in stereoselective reactions. Understanding these structure-function relationships is crucial for predicting and exploiting the compound's behavior in complex chemical transformations .
Recent Developments and Research Status
Future Research Perspectives
Future research involving methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate might focus on several promising directions:
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Development of synthetic methodologies utilizing the compound's functional group diversity
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Exploration of its potential as a precursor for biologically active compounds
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Investigation of stereoselective reactions involving the compound's conjugated system
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Structure-activity relationship studies to understand the impact of structural modifications on reactivity and potential biological activities
These research avenues could expand our understanding of the compound's utility and potentially uncover new applications in various fields of chemistry and related disciplines.
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